

# (4-Fluoropiperidin-4-yl)methanol hydrochloride

## CAS number 1254115-16-6

**Author:** BenchChem Technical Support Team. **Date:** December 2025

### Compound of Interest

Compound Name: (4-Fluoropiperidin-4-yl)methanol  
hydrochloride

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An In-depth Technical Guide to **(4-Fluoropiperidin-4-yl)methanol hydrochloride** (CAS Number: 1254115-16-6)

## For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **(4-Fluoropiperidin-4-yl)methanol hydrochloride**, a fluorinated piperidine derivative of significant interest in medicinal chemistry and drug development. The strategic incorporation of a fluorine atom onto the piperidine scaffold imparts unique physicochemical and pharmacological properties, making it a valuable building block for novel therapeutics, particularly those targeting the central nervous system (CNS).

## Chemical and Physical Properties

**(4-Fluoropiperidin-4-yl)methanol hydrochloride** is a solid organic compound. The hydrochloride salt form enhances its stability and solubility in aqueous media, which is advantageous for experimental studies.<sup>[1]</sup> The key properties of this compound are summarized in the table below.

Property	Value	Source(s)
CAS Number	1254115-16-6	[1]
Molecular Formula	C <sub>6</sub> H <sub>13</sub> ClFNO	[1]
Molecular Weight	169.63 g/mol	[1][2]
IUPAC Name	(4-fluoro-4-piperidiny)lmethanol hydrochloride	[1]
Synonyms	(4-fluoropiperidin-4-yl)methanol,hydrochloride	
Physical Form	Solid	[1]
Purity	Typically ≥95%	[1][2]
Storage Temperature	Room temperature	[1]
InChI Key	UEWAOBUILVUPBK-UHFFFAOYSA-N	[1]

## Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **(4-Fluoropiperidin-4-yl)methanol hydrochloride** is not readily available in peer-reviewed literature, a representative synthesis for a closely related and structurally significant analog, 1-BOC-4-fluoro-4-(hydroxymethyl)-piperidine, has been reported. This process involves the ring-opening of an epoxide with a fluorine source. The resulting alcohol is the N-Boc protected version of the free base of the title compound. The final deprotection and hydrochloride salt formation are standard procedures in organic synthesis.

### Representative Experimental Protocol: Synthesis of 1-BOC-4-fluoro-4-(hydroxymethyl)-piperidine

This protocol describes the synthesis of the N-Boc protected precursor to (4-Fluoropiperidin-4-yl)methanol.

## Materials:

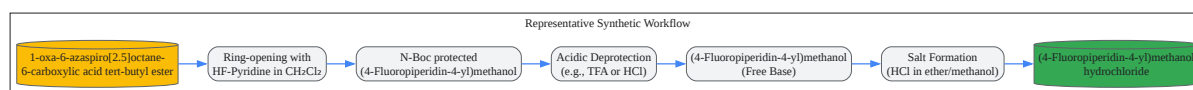
- 1-oxa-6-azaspiro[2.5]octane-6-carboxylic acid tert-butyl ester (epoxide starting material)
- Pyridine hydrofluoride (HF in pyridine)
- Dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>)
- Saturated aqueous sodium carbonate solution
- Anhydrous sodium sulfate
- Ethyl acetate
- Heptane

## Procedure:

- A solution of HF in pyridine is dissolved in dichloromethane and cooled to -10°C.
- The epoxide starting material, dissolved in dichloromethane, is added dropwise to the cooled HF-pyridine solution, maintaining the temperature at -10°C.
- After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 4 hours.
- The reaction is quenched by diluting with dichloromethane and washing with a saturated aqueous sodium carbonate solution.
- The organic layer is separated, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
- The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in heptane as the eluent to yield 1-BOC-4-fluoro-4-(hydroxymethyl)-piperidine.[3]

Subsequent Steps for **(4-Fluoropiperidin-4-yl)methanol hydrochloride**:

- **Deprotection:** The Boc-protecting group can be removed under acidic conditions, for example, by treatment with trifluoroacetic acid (TFA) in dichloromethane or with hydrochloric acid in an organic solvent.
- **Salt Formation:** If not already achieved during deprotection, the free base can be dissolved in a suitable solvent like diethyl ether or methanol, followed by the addition of a solution of hydrogen chloride in the same or another appropriate solvent to precipitate the hydrochloride salt.



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A representative synthetic workflow for **(4-Fluoropiperidin-4-yl)methanol hydrochloride**.

## Applications in Drug Discovery and Medicinal Chemistry

Fluorinated piperidines are a class of compounds that have garnered significant attention in drug discovery. The introduction of fluorine can modulate several key properties of a molecule, including:

- **Metabolic Stability:** The carbon-fluorine bond is very strong and less susceptible to metabolic degradation by cytochrome P450 enzymes, which can increase the half-life of a drug.
- **Lipophilicity:** Fluorine substitution can increase a molecule's lipophilicity, which may enhance its ability to cross biological membranes, including the blood-brain barrier.
- **Binding Affinity:** The high electronegativity of fluorine can alter the electronic properties of a molecule, potentially leading to stronger and more selective interactions with biological targets.

**(4-Fluoropiperidin-4-yl)methanol hydrochloride**, and its derivatives, are being investigated for a range of therapeutic applications, particularly in the area of CNS disorders.

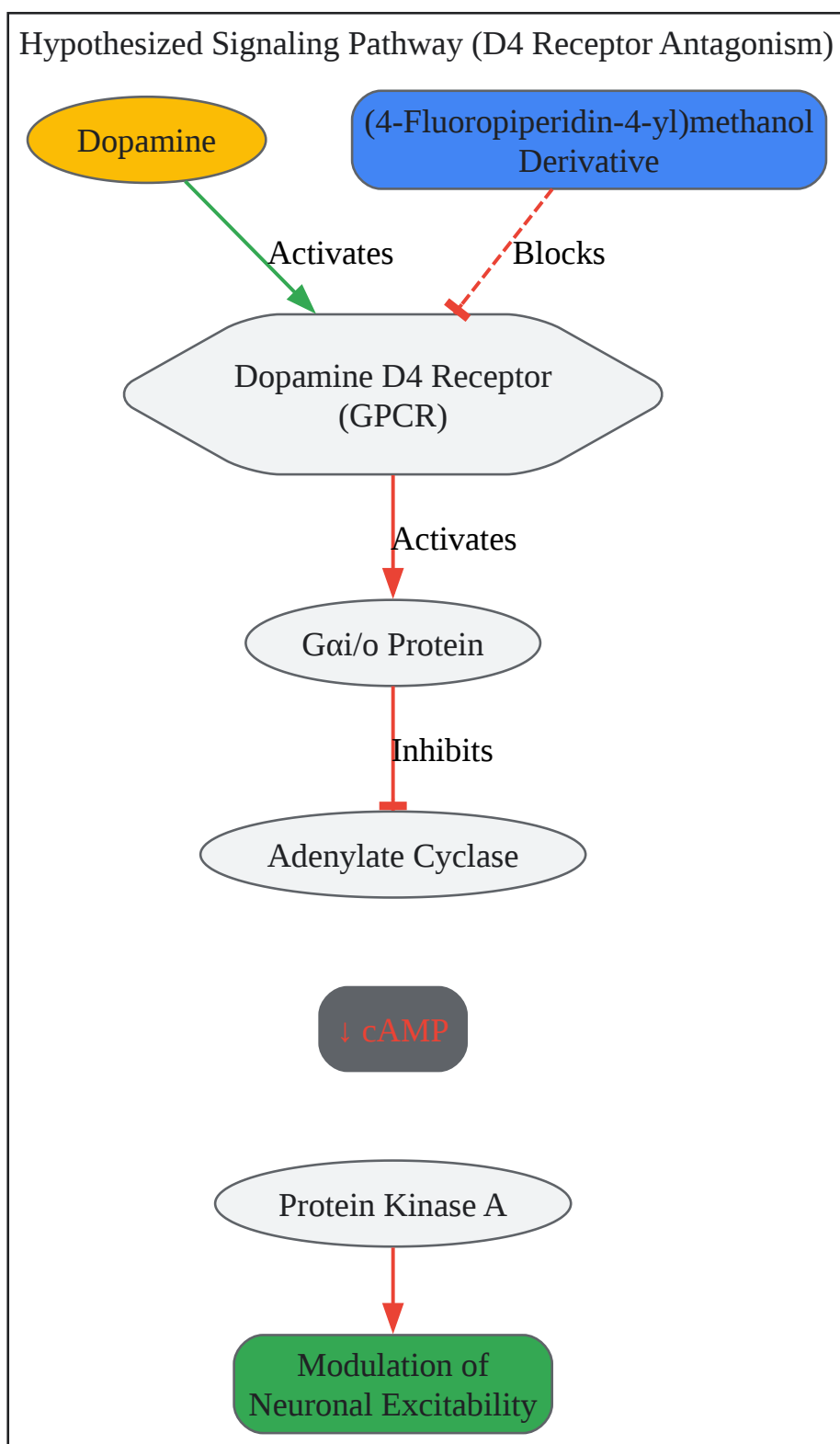
## Potential Therapeutic Areas and Biological Targets

Research on structurally similar compounds suggests that derivatives of (4-Fluoropiperidin-4-yl)methanol could be potent and selective ligands for various receptors in the CNS. One such target is the dopamine D4 receptor.

Compound Class	Biological Target	Potential Therapeutic Application	Key Findings	Source
4,4-Difluoro-3-(phenoxyethyl) piperidine analogs	Dopamine D4 Receptor (D4R) Antagonist	Schizophrenia, ADHD	SAR studies revealed that specific substitutions on the phenoxy ring led to potent D4R antagonists with improved CNS MPO scores.	[4][5]
Fluorinated ethynylpiperidine derivatives	Sodium Channels (Nav1.4, Nav1.5)	Local Anesthesia, Cardiac Arrhythmias	Demonstrated prolonged local anesthetic activity and antiarrhythmic effects, with molecular docking studies confirming high binding affinity to sodium channel macromolecules.	[6]

## Signaling Pathways

Given the evidence from closely related analogs, a plausible mechanism of action for derivatives of **(4-Fluoropiperidin-4-yl)methanol hydrochloride** involves the modulation of G protein-coupled receptor (GPCR) signaling, such as the dopamine D4 receptor. As an antagonist, the compound would bind to the receptor but not activate it, thereby blocking the downstream signaling cascade initiated by the endogenous ligand, dopamine.



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A hypothesized signaling pathway for a D4 receptor antagonist derived from the core scaffold.

## Safety Information

**(4-Fluoropiperidin-4-yl)methanol hydrochloride** is associated with several hazard classifications. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Hazard Statement	Description
H302	Harmful if swallowed
H315	Causes skin irritation
H319	Causes serious eye irritation
H335	May cause respiratory irritation

(Source: Sigma-Aldrich[1])

## Conclusion

**(4-Fluoropiperidin-4-yl)methanol hydrochloride** is a valuable and versatile building block for the development of novel therapeutics. Its fluorinated piperidine core offers significant advantages in terms of metabolic stability and potential for high-affinity receptor binding. While detailed biological data for this specific compound is limited in the public domain, the extensive research on closely related analogs, particularly as dopamine D4 receptor antagonists, highlights its potential for the development of new treatments for CNS disorders. Further investigation into the synthesis of diverse derivatives and their pharmacological profiling is warranted to fully explore the therapeutic potential of this promising scaffold.

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